molecular formula C14H16F3N3O B12227149 1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12227149
M. Wt: 299.29 g/mol
InChI Key: QDHNODHJMLKRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various pathways to obtain the desired piperazine derivative with high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both the cyclopropanecarbonyl group and the trifluoromethyl-substituted pyridine ring

Properties

Molecular Formula

C14H16F3N3O

Molecular Weight

299.29 g/mol

IUPAC Name

cyclopropyl-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C14H16F3N3O/c15-14(16,17)11-3-4-18-12(9-11)19-5-7-20(8-6-19)13(21)10-1-2-10/h3-4,9-10H,1-2,5-8H2

InChI Key

QDHNODHJMLKRDW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.